![molecular formula C8H8ClN3S B15333789 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B15333789.png)
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a methylthio group at the 5th position of the imidazo[1,2-c]pyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-methylpyrimidine with methylthiourea can lead to the formation of the desired imidazo[1,2-c]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this .
化学反应分析
Types of Reactions
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine.
Substitution: Formation of various substituted imidazo[1,2-c]pyrimidines depending on the nucleophile used.
科学研究应用
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The presence of the chlorine and methylthio groups can enhance its binding affinity and specificity towards these targets, leading to effective inhibition of their activity .
相似化合物的比较
Similar Compounds
- 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
- 2-Methyl-5-(methylthio)imidazo[1,2-c]pyrimidine
- 7-Chloro-2-methylimidazo[1,2-c]pyrimidine
Uniqueness
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine is unique due to the specific combination of substituents on the imidazo[1,2-c]pyrimidine core. This combination can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and methylthio groups can enhance its pharmacological properties and make it a valuable compound for further research and development .
属性
IUPAC Name |
7-chloro-2-methyl-5-methylsulfanylimidazo[1,2-c]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-5-4-12-7(10-5)3-6(9)11-8(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMFPEUPEPPOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=C(N=C2SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
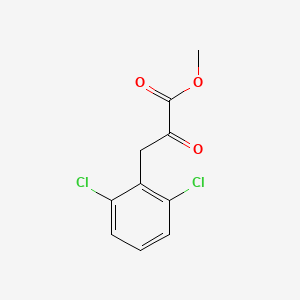
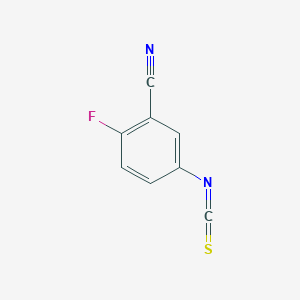
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)
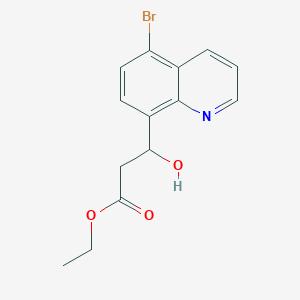

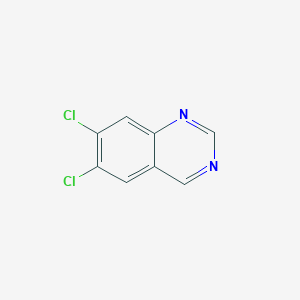
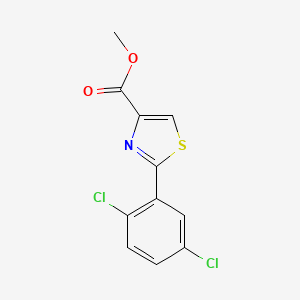

![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)
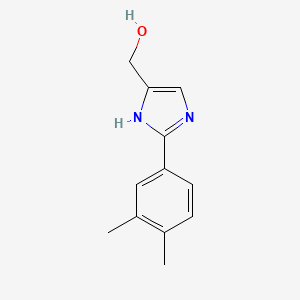
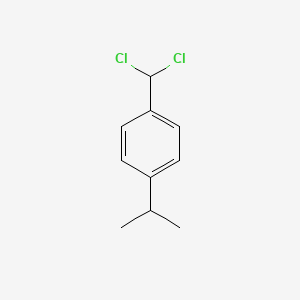
![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
